molecular formula C9H13NO3 B8673814 ethyl 3-amino-3-(furan-3-yl)propanoate

ethyl 3-amino-3-(furan-3-yl)propanoate

Cat. No.: B8673814
M. Wt: 183.20 g/mol
InChI Key: GPICNQGICXGSGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 3-amino-3-(furan-3-yl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by the presence of a carbonyl group bonded to an oxygen atom, which is then bonded to another carbon atom. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an amino group attached to the beta position of the propanoate chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl beta-aminofuran-3-propanoate typically involves the reaction of furan derivatives with ethyl propanoate under specific conditions. One common method is the transesterification of beta-keto esters, which involves the reaction of ethyl acetoacetate with an appropriate amine under acidic or basic conditions . The reaction conditions often include the use of catalysts such as silica or other solid acids to facilitate the transesterification process.

Industrial Production Methods

Industrial production of ethyl beta-aminofuran-3-propanoate may involve large-scale transesterification processes using continuous flow reactors. These reactors allow for the efficient mixing of reactants and catalysts, leading to higher yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also a focus in industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-amino-3-(furan-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted esters or amines.

Scientific Research Applications

ethyl 3-amino-3-(furan-3-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its derivatives has shown promise in the development of new therapeutic agents for various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ethyl beta-aminofuran-3-propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the furan ring can participate in aromatic interactions, affecting the compound’s binding affinity to various receptors and enzymes.

Comparison with Similar Compounds

ethyl 3-amino-3-(furan-3-yl)propanoate can be compared to other esters and furan derivatives:

    Ethyl acetate: A simple ester used as a solvent in various applications.

    Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.

    Furan-2-carboxylic acid: A furan derivative with applications in organic synthesis.

The uniqueness of ethyl beta-aminofuran-3-propanoate lies in its combination of the furan ring and the amino group, which imparts distinct chemical and biological properties compared to other esters and furan derivatives .

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

ethyl 3-amino-3-(furan-3-yl)propanoate

InChI

InChI=1S/C9H13NO3/c1-2-13-9(11)5-8(10)7-3-4-12-6-7/h3-4,6,8H,2,5,10H2,1H3

InChI Key

GPICNQGICXGSGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=COC=C1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 3-furancarboxaldehyde (8.6 ml), malonic acid monoethyl ester (15.8 g) and ammonium acetate (9.6 g) in isopropyl alcohol (200 ml) was heated to reflux under nitrogen. After 5 hours, the excess solvent was removed under reduced pressure and the semi-solid was treated with H2O (250 ml) and acidified to pH 2 using 12N HCl. The aqueous layer was washed with CH2Cl2 (2×100 ml). The aqueous layer was neutralized to pH>9 with K2CO3. The product was extracted with CH2Cl2 (2×100 ml). The organic layer was dried over Na2SO4 and the excess solvent was removed under reduced pressure to give ethyl β-aminofuran-3-propanoate (5 g) as a golden oil. The MS and 1H-NMR were consistent with the desired product.
Quantity
8.6 mL
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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